![molecular formula C24H31N3O3 B2439574 4-methoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide CAS No. 921895-52-5](/img/structure/B2439574.png)
4-methoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide
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Description
4-methoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide is a useful research compound. Its molecular formula is C24H31N3O3 and its molecular weight is 409.53. The purity is usually 95%.
BenchChem offers high-quality 4-methoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
- Novel heterocyclic compounds derived from visnagenone and khellinone, including benzodifuranyl and 1,3,5-triazines, were synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds showed significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, highlighting the therapeutic potential of structurally complex benzamide derivatives in drug discovery (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Imaging and Receptor Studies
Arylamides hybrids, combining features from high-affinity σ2 receptor ligands, were developed as tools for PET radiotracer development, indicating the potential of benzamide derivatives in tumor diagnosis and the development of imaging agents for σ2 receptors (Abate et al., 2011).
Carbon-11 labeled σ2 receptor ligands were synthesized and evaluated for their potential in imaging the proliferative status of breast tumors with PET, demonstrating the utility of benzamide analogs in non-invasive cancer diagnostics (Tu et al., 2005).
Cheminformatics and Drug Design
- The synthesis of gefitinib, a notable cancer treatment drug, involves intermediate compounds with morpholine and methoxy groups, illustrating the importance of such functionalities in the synthesis of clinically relevant therapeutic agents (Jin et al., 2005).
properties
IUPAC Name |
4-methoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3/c1-26-11-3-4-19-16-20(7-10-22(19)26)23(27-12-14-30-15-13-27)17-25-24(28)18-5-8-21(29-2)9-6-18/h5-10,16,23H,3-4,11-15,17H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVCLRYXTXQRLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=C(C=C3)OC)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide |
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